molecular formula C18H26N2O4S B2871970 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 922049-20-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2871970
CAS No.: 922049-20-5
M. Wt: 366.48
InChI Key: ZNFWNPWNTCNBKB-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sulfonamides are key in the synthesis of diverse heterocyclic compounds due to their reactivity and functional group compatibility. For instance, sulfonamides have been utilized in the synthesis of β-quinoline allylic sulfones using a four-component reaction under iron catalysis. This method provides a broad range of functionalized heterocyclic allylic sulfones, demonstrating the versatility of sulfonamides in synthesizing complex molecular structures (Fuhong Xiao et al., 2018).

Application in Drug Design

The sulfonamide group is a fundamental component in drug design, appearing in various marketed drugs across different therapeutic areas. The unique chemical structure of sulfonamides allows them to act as inhibitors for certain enzymes, showcasing their significance in medicinal chemistry. A comprehensive review elucidates the sulfonamide group's role in drug design, highlighting its presence in many pharmacological agents with antibacterial, anti-carbonic anhydrase, and antitumor activities, among others (A. Kalgutkar et al., 2010).

Development of Antimicrobial Agents

Sulfonamide-based compounds have shown promising antimicrobial activities. Research into novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds has resulted in derivatives with significant in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, and other mycobacteria. This indicates the potential of sulfonamide derivatives in developing new antimicrobial agents (M. Krátký et al., 2012).

Exploration of Carbonic Anhydrase Inhibitors

Sulfonamide-based compounds have been explored for their inhibitory effects on carbonic anhydrases, enzymes involved in critical physiological processes. For example, research on unprotected primary sulfonamide groups facilitating ring-forming cascades has led to the discovery of [1,4]oxazepine-based primary sulfonamides with strong inhibition against human carbonic anhydrases. These findings underscore the therapeutic potential of sulfonamide compounds in treating conditions related to carbonic anhydrase activity (A. Sapegin et al., 2018).

High-Performance Material Synthesis

Sulfonamides have also found applications in material science, particularly in the synthesis of high-performance thermosets. Novel benzoxazine monomers containing allyl groups have been synthesized from sulfonamides, leading to thermosets with excellent thermal and mechanical properties. These materials demonstrate the utility of sulfonamide derivatives beyond pharmaceuticals, extending into advanced material applications (T. Agag et al., 2003).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-6-9-20-15-8-7-14(19-25(22,23)11-13(2)3)10-16(15)24-12-18(4,5)17(20)21/h6-8,10,13,19H,1,9,11-12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFWNPWNTCNBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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